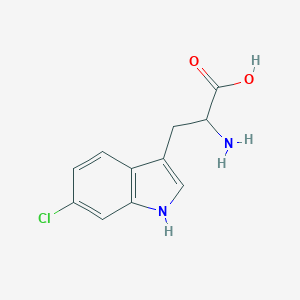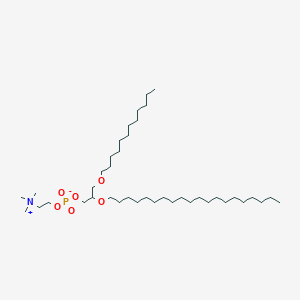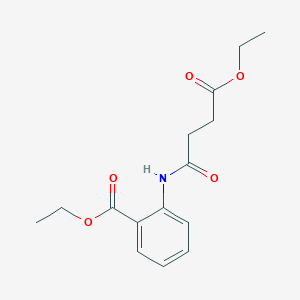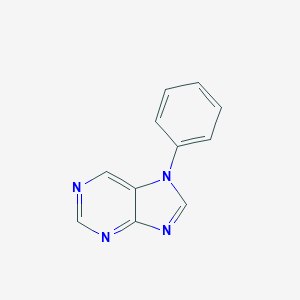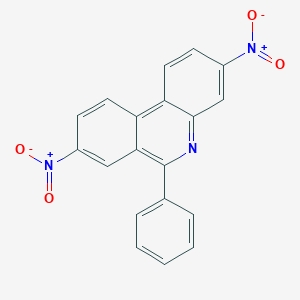
3,8-Dinitro-6-phenylphenanthridine
Übersicht
Beschreibung
3,8-Dinitro-6-phenylphenanthridine, also known as 3,8-DNP, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless solid with a molecular weight of 267.2 g/mol, and is composed of a phenanthridine ring fused to a nitrobenzene group. It is used as a reagent for the synthesis of other compounds and has been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Boron Neutron Capture Therapy (BNCT)
3,8-Dinitro-6-phenylphenanthridine is a potential boronated phenanthridinium derivative for use in BNCT, a type of cancer treatment (Ghaneolhosseini, Tjarks, & Sjöberg, 1997).
Antimicrobial Activity and DNA Interaction
Phenanthridinium drugs, which include this compound derivatives, can intercalate between DNA base pairs and exhibit antimicrobial activity (Wakelin & Waring, 1974).
Antiparasitic/Antitumor Properties
Phenanthridine derivatives, including those containing this compound, have been studied for their efficient DNA binding capability and potential antiparasitic and antitumor properties in the 21st century (Tumir, Radić Stojković, & Piantanida, 2014).
Base-Promoted Homolytic Aromatic Substitution (BHAS) Reactions
6-Aroylated phenanthridines, which can be derived from this compound, are used in BHAS reactions, important in synthetic chemistry (Leifert, Daniliuc, & Studer, 2013).
Optoelectronic Applications
The properties of conjugated polyketimine containing 3,8-diamino-6-phenylphenanthridine can be tuned using supramolecular engineering concepts, potentially important for optoelectronic applications (Iwan et al., 2008).
Antiviral Action
Phenanthridinium compounds, including those based on this compound, inhibit the development of bacteriophages and influenza A virus (Dickinson et al., 1953).
Diagnostics
A complex based on phenylphenanthridine (pphent), which may include this compound, exhibits outstanding performance and is a candidate for substituting commercially available Ru-based labels in diagnostics (Fernández-Hernández et al., 2016).
Luminescent Chemosensors
Phenanthridine-containing conjugated polymers, which can be synthesized from derivatives like this compound, are used as luminescent chemosensor materials (Chen, Li, & Bo, 2010).
Photoredox-Catalyzed Reactions
The synthesis of 6-(difluoromethyl)- and 6-(1,1-difluoroalkyl)phenanthridines using visible-light photoredox conditions, with this compound as a potential precursor, allows for the synthesis of various substituted phenanthridine products in good to excellent yield (Zhang, Tang, & Dolbier, 2015).
Wirkmechanismus
Target of Action
It’s known that similar compounds can bind to dna by means of non-specific binding along the dna exterior .
Mode of Action
It’s known that the compound undergoes n-assisted cph-h activation . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the structure and function of the targets.
Safety and Hazards
3,8-Dinitro-6-phenylphenanthridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Relevant Papers One of the relevant papers on this compound is "N-Assisted CPh–H Activation in this compound. New C, N-Cyclometalated Compounds of Pt(II): Synthesis, Structure and Luminescence Studies" . This paper discusses the synthesis of this compound and its properties.
Eigenschaften
IUPAC Name |
3,8-dinitro-6-phenylphenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)20-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDIEAMONAJOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003002 | |
| Record name | 3,8-Dinitro-6-phenylphenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82921-86-6 | |
| Record name | 3,8-Dinitro-6-phenylphenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82921-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Dinitro-6-phenylphenanthridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082921866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,8-Dinitro-6-phenylphenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8-dinitro-6-phenylphenanthridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,8-dinitro-6-phenylphenanthridine facilitate the formation of cyclometalated platinum(II) complexes?
A1: The research paper [] demonstrates that this compound (HC∧N) acts as a C,N-chelating ligand through a process called N-assisted CPh–H activation. This means that the nitrogen atom in the phenanthridine ring coordinates to the platinum(II) center first. This coordination weakens the C-H bond on the phenyl ring, allowing it to be activated and subsequently form a stable Pt-C bond, resulting in a cyclometalated platinum(II) complex.
Q2: What are the potential applications of these cyclometalated platinum(II) complexes?
A2: The paper focuses on the synthesis, structure, and luminescence properties of these complexes []. The presence of the dinitrophenanthridine ligand, combined with the cyclometalated platinum(II) center, suggests potential applications in areas like:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



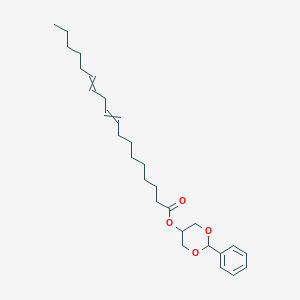
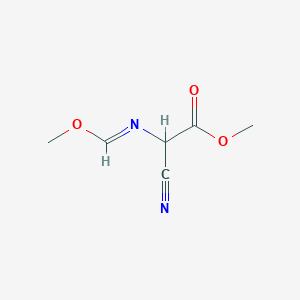

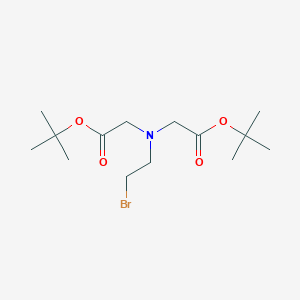
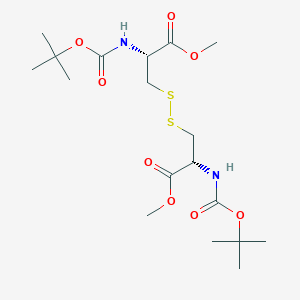
![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)
